Tris(sec-butyl)borohydride
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Overview
Description
Tris(sec-butyl)borohydride is a chemical compound known for its strong reducing properties. It is a member of the trialkylborohydride family, which are widely used in organic synthesis for their ability to donate hydride ions. This compound is particularly notable for its high regio- and stereoselectivity in reduction reactions, making it a valuable tool in both academic and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tris(sec-butyl)borohydride typically involves the reaction of sec-butyl lithium with boron trifluoride etherate. The process can be summarized as follows:
Formation of sec-butyl lithium: sec-Butyl bromide is reacted with lithium metal in anhydrous ether to form sec-butyl lithium.
Reaction with boron trifluoride etherate: The sec-butyl lithium is then reacted with boron trifluoride etherate to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Tris(sec-butyl)borohydride primarily undergoes reduction reactions. It is known for its ability to reduce a wide range of functional groups, including carbonyl compounds, nitriles, and esters.
Common Reagents and Conditions
Reduction of carbonyl compounds: this compound is used to reduce aldehydes and ketones to their corresponding alcohols. The reaction is typically carried out in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Reduction of nitriles and esters: This compound can also reduce nitriles to primary amines and esters to alcohols under similar conditions.
Major Products Formed
The major products formed from these reactions are alcohols, amines, and other reduced forms of the starting materials .
Scientific Research Applications
Tris(sec-butyl)borohydride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reducing agent in the synthesis of complex organic molecules.
Materials Science: The compound is employed in the preparation of alkoxysilanes, which are used as precursors for polymers and surface coatings
Catalysis: It serves as a catalyst in various chemical reactions, including the hydrogermylation of aromatic alkenes.
Mechanism of Action
The mechanism of action of tris(sec-butyl)borohydride involves the donation of a hydride ion (H-) to the substrate. This process typically proceeds through a nucleophilic attack on the electrophilic center of the substrate, followed by the formation of a new bond and the release of the reduced product. The high regio- and stereoselectivity of this compound is attributed to the steric and electronic effects of the sec-butyl groups .
Comparison with Similar Compounds
Similar Compounds
Sodium borohydride (NaBH4): A widely used reducing agent, but less selective compared to tris(sec-butyl)borohydride.
Lithium aluminum hydride (LiAlH4): A stronger reducing agent but more reactive and less selective.
Diisobutyl aluminum hydride (DIBAL-H): Known for its ability to reduce esters to aldehydes at low temperatures
Uniqueness
This compound stands out due to its high selectivity and mild reaction conditions. It offers a unique combination of strong reducing power and selectivity, making it a preferred choice for specific synthetic applications.
Properties
Molecular Formula |
C12H27B- |
---|---|
Molecular Weight |
182.16 g/mol |
InChI |
InChI=1S/C12H27B/c1-7-10(4)13(11(5)8-2)12(6)9-3/h10-12H,7-9H2,1-6H3/q-1 |
InChI Key |
OIJZFGWPBQZYRW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(C)CC)(C(C)CC)C(C)CC |
Origin of Product |
United States |
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